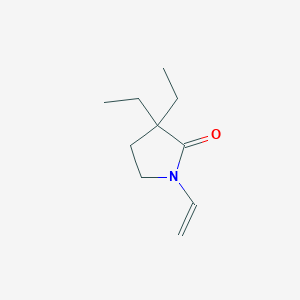

3,3-Diethyl-1-vinyl-2-pyrrolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3,3-diethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-10(5-2)7-8-11(6-3)9(10)12/h6H,3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXKHPHLMBCHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(C1=O)C=C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287875 | |

| Record name | 1-Ethenyl-3,3-diethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186202-47-0 | |

| Record name | 1-Ethenyl-3,3-diethyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186202-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethenyl-3,3-diethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Reactivity Profiles of 3,3 Diethyl 1 Vinyl 2 Pyrrolidinone

Reactivity of the N-Vinyl Moiety

The N-vinyl group is an electron-rich double bond, a feature that governs its participation in a variety of addition and polymerization reactions. Its reactivity is modulated by the electronic effects of the adjacent nitrogen atom and the steric hindrance imposed by the 3,3-diethyl-substituted ring.

The vinyl group of N-vinylpyrrolidinones is susceptible to electrophilic attack due to the electron-donating nature of the adjacent nitrogen atom, which increases the electron density of the double bond. In the case of 3,3-Diethyl-1-vinyl-2-pyrrolidinone, the molecule can undergo acid-catalyzed hydrolysis, a classic example of an electrophilic addition. Under acidic conditions, protonation of the vinyl group initiates the reaction, leading to the formation of acetaldehyde (B116499) and 3,3-diethyl-2-pyrrolidone. nih.govuomustansiriyah.edu.iq This reaction underscores the lability of the N-vinyl group in acidic environments.

The N-vinyl group readily participates in free-radical polymerization. For N-vinylpyrrolidone (NVP), this process is well-documented and can be initiated thermally or photolytically. kpi.ua A critical question is how the 3,3-dialkyl substitution in this compound affects this reactivity.

The general mechanism for the radical polymerization of vinyl monomers involves initiation, propagation, chain transfer, and termination steps. uomustansiriyah.edu.iq For N-vinylpyrrolidones, chain transfer to the monomer can occur, sometimes leading to the formation of chains with terminal double bonds, which can, in turn, result in branching and crosslinking at high conversions. researchgate.net

Table 1: Comparison of Radical Polymerization Characteristics

| Monomer | Substitution Effect on Reactivity | Influence on Polymerization Kinetics |

|---|---|---|

| N-Vinylpyrrolidone (NVP) | Baseline reactivity | Prone to autoacceleration (gel effect) at high conversions. researchgate.net |

| 3-Hexyl-1-vinyl-2-pyrrolidone | Alkyl group does not affect monomer's radical reactivity. kpi.uabohrium.com | Acts as an internal plasticizer, reducing autoacceleration. kpi.uabohrium.com |

Electropolymerization offers an alternative route to generate polymers from this compound. This method is initiated by electron transfer processes at an electrode surface. rsc.org For N-vinylamides, the initiation is thought to occur via electrochemical oxidation.

A plausible mechanism, by analogy to the electropolymerization of N-isopropylacrylamide, involves the initial oxidation of the monomer at the anode. rsc.org This one-electron transfer would generate a radical cation localized on the nitrogen atom. This N-localized radical can then trigger a cascade of reactions, typically involving the loss of a proton to form a C-localized radical. This carbon-centered radical then initiates the polymerization by attacking the vinyl groups of other monomer units, leading to chain propagation. rsc.org The ability to control the generation of these initial radicals by controlling the applied potential allows for a degree of control over the polymerization process. rsc.orgacs.org

Pyrrolidinone Ring Chemistry and Transformations

The 3,3-diethyl-2-pyrrolidinone ring is a five-membered lactam, a cyclic amide. Its chemistry is characterized by the stability of the amide bond, but it can undergo transformations under specific conditions. The diethyl substitution at the C3 position can sterically hinder reactions at the adjacent carbonyl group.

The lactam ring in this compound is generally stable but can be opened through hydrolysis of the amide bond. This ring-opening is typically achieved under strong acidic or basic conditions, breaking the cyclic structure to form a linear amino acid derivative. uomustansiriyah.edu.iq Ring-opening polymerization (ROP) is a common reaction for lactams, driven by the release of ring strain, although five-membered rings like pyrrolidinone are less strained than smaller lactams. libretexts.org ROP of lactams can be initiated by anionic or cationic initiators, or by hydrolysis. libretexts.org The presence of the bulky 3,3-diethyl groups may influence the rate of ring-opening by sterically hindering the approach of a nucleophile or electrophile to the amide bond.

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone core itself. For instance, substituted pyrrolidinones can be synthesized from appropriate amino acid precursors through intramolecular cyclization. nih.govmdpi.com

The primary functional group on the pyrrolidinone ring is the lactam (cyclic amide). Saponification, the hydrolysis of the amide bond under basic conditions, is a key transformation. This reaction would cleave the ring of this compound to yield the corresponding sodium salt of 4-amino-3,3-diethylhexanoic acid, following the loss of the vinyl group which would likely hydrolyze to acetaldehyde.

Functionalization at the C3 position, adjacent to the carbonyl group, is also possible. Synthetic routes have been developed to introduce various functional groups at the 3-position of the N-vinyl-2-pyrrolidone ring. rsc.org This often involves the generation of a carbanion at the C3 position by a strong base, followed by reaction with an electrophile. While decarboxylation is a common reaction for β-keto acids or malonic esters, it is not a typical reaction for the simple pyrrolidinone ring unless a carboxyl group is present at the C3 position. If this compound were to be synthesized from a precursor containing a carboxyl group at C3, a decarboxylation step could be part of the synthetic sequence.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| 3,3-diethyl-2-pyrrolidone |

| N-vinylpyrrolidone (NVP) |

| 3-Hexyl-1-vinyl-2-pyrrolidone |

| N-isopropylacrylamide |

Tautomerism and Isomerization Phenomena in Substituted 2-Pyrrolidinones

Tautomerism and isomerization are fundamental concepts in organic chemistry that describe the existence of rapidly interconverting constitutional isomers. In the context of substituted 2-pyrrolidinones like this compound, these phenomena play a crucial role in determining the compound's stability, reactivity, and potential synthetic pathways.

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons, leading to an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a double bond and a hydroxyl group). masterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org For most simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium. libretexts.orglibretexts.org

In the case of N-vinyl-2-pyrrolidinone and its derivatives, the presence of the lactam ring introduces the possibility of keto-enol tautomerism. Theoretical studies on N-vinyl-2-pyrrolidinone (NVP) have investigated the prototropic tautomerism, considering the equilibrium between the amide (keto) form and its corresponding enol tautomers. rloginconsulting.com For the parent NVP, the keto form is the energetically preferred tautomer in both the gas phase and in aqueous solution. rloginconsulting.com

For this compound, the presence of two ethyl groups at the C3 position, which is adjacent to the carbonyl group, significantly influences the potential for keto-enol tautomerism. The C3 carbon lacks any hydrogen atoms, meaning that enolization involving the C3 position is not possible. However, enolization can still occur towards the C4 position of the pyrrolidinone ring.

The general mechanism for acid- and base-catalyzed keto-enol tautomerism is presented below:

Acid-Catalyzed Tautomerism:

Protonation of the carbonyl oxygen.

Deprotonation of the α-carbon by a base.

Base-Catalyzed Tautomerism:

Deprotonation of the α-carbon by a base to form an enolate.

Protonation of the enolate oxygen.

The gem-diethyl group at the C3 position is expected to sterically hinder the approach of reactants to the carbonyl group and the adjacent C4 position, which could influence the kinetics of reactions involving the enol form.

Interactive Data Table: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Relevance to this compound |

| Substitution | More substituted enols are generally more stable. masterorganicchemistry.com | The enol form would be tetrasubstituted at the C4-C5 double bond, which could provide some stabilization. |

| Conjugation | Conjugation of the enol with other π-systems is stabilizing. masterorganicchemistry.com | The enol double bond is not in conjugation with the N-vinyl group. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com | Not applicable for intramolecular H-bonding in the enol form of this molecule. |

| Aromaticity | If the enol is part of an aromatic ring, it is highly stabilized. masterorganicchemistry.com | Not applicable. |

In addition to keto-enol tautomerism, N-vinylpyrrolidinones can potentially undergo isomerization between the N-vinyl and N-ethylidene forms. This type of isomerization involves the migration of the double bond from the vinyl group to form an exocyclic double bond.

Research on related compounds, such as N-vinyl-3-ethylidene-2-pyrrolidone, highlights the relevance of this isomeric form. researchgate.net The synthesis and chemistry of this compound have been studied, indicating that the ethylidene isomer is a stable and accessible molecule. researchgate.net The presence of such isomers can have significant implications for synthesis, as the reactivity of a terminal vinyl group differs from that of an internal ethylidene group. For instance, the vinyl group is more susceptible to polymerization and certain types of addition reactions.

The potential equilibrium between this compound and its corresponding ethylidene isomer, 1-(ethylidene)-3,3-diethyl-2-pyrrolidinone, would be influenced by thermodynamic and kinetic factors. The relative stability of the two isomers would depend on factors such as hyperconjugation and steric strain.

The isomerization could be catalyzed by acids or transition metals, which are known to facilitate double bond migration. The ability to control this isomerization would be synthetically valuable, allowing for selective reactions at either the vinyl or ethylidene position.

Interactive Data Table: Comparison of Vinyl and Ethylidene Isomers

| Isomer | Structure | Key Reactive Feature | Potential Synthetic Applications |

| This compound | Endocyclic double bond on the nitrogen substituent | Terminal alkene | Polymerization, hydroformylation, Heck reaction |

| 1-(Ethylidene)-3,3-diethyl-2-pyrrolidinone | Exocyclic double bond | Internal, trisubstituted alkene | Aldol-type reactions, conjugate additions |

Participation in Complex Organic Reactions

The unique structural features of this compound make it a potentially valuable building block in complex organic reactions, including multicomponent reactions and asymmetric conjugate additions.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an alkene, is a classic example of an MCR used to synthesize tetrahydroquinolines. wikipedia.org

N-vinylamides have been successfully employed as the alkene component in Povarov-type reactions. mdpi.com This suggests that this compound, as an electron-rich alkene due to the nitrogen lone pair, could participate in analogous transformations. In a typical Povarov reaction, an aniline (B41778) and an aldehyde first condense to form an imine, which is then activated by a Lewis or Brønsted acid. The electron-rich alkene then adds to the activated imine, followed by cyclization to form the tetrahydroquinoline ring system.

The general scheme for a Povarov reaction involving an N-vinylamide is as follows:

Imine Formation: Aniline + Aldehyde → Aromatic Imine

Activation: The imine is activated by a catalyst (e.g., Lewis acid).

Cycloaddition: The N-vinylamide adds to the activated imine, followed by intramolecular electrophilic aromatic substitution to yield the tetrahydroquinoline product.

The 3,3-diethyl substitution in this compound would be expected to influence the stereochemical outcome of the Povarov reaction, potentially favoring the formation of specific diastereomers due to steric hindrance.

Asymmetric conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction in organic synthesis. It involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. The vinyl group of this compound can act as a Michael acceptor, particularly when activated by a suitable catalyst.

The development of chiral Lewis acids and organocatalysts has enabled highly enantioselective conjugate additions. rsc.orgrsc.orgacs.orgwikipedia.orgresearchgate.netrsc.orgrsc.org Chiral amines, for instance, can activate aldehydes and ketones to form enamines, which then act as nucleophiles in conjugate additions to acceptors like nitroolefins and vinyl sulfones. rsc.orgrsc.org

For this compound, its N-vinyl group is electron-rich, making it more akin to an enamine or enol ether. Therefore, it would more likely act as the nucleophilic component in a conjugate addition reaction when activated. However, with appropriate activation, it could also serve as a Michael acceptor.

Chiral Lewis acids can coordinate to the carbonyl oxygen of the pyrrolidinone ring, enhancing the electrophilicity of the vinyl group and creating a chiral environment for the nucleophilic attack. wikipedia.orgresearchgate.netrsc.orgrsc.org This approach could lead to the enantioselective synthesis of β-substituted pyrrolidinones, which are valuable chiral building blocks.

The steric bulk of the gem-diethyl group would likely play a significant role in the diastereoselectivity of such reactions, directing the approach of the nucleophile to the less hindered face of the molecule.

Iv. Polymerization Behavior of 3,3 Diethyl 1 Vinyl 2 Pyrrolidinone and Its Advanced Copolymers

Homopolymerization Studies

The homopolymerization of 3,3-Diethyl-1-vinyl-2-pyrrolidinone provides fundamental insights into its reactivity and the intrinsic properties of the corresponding homopolymer.

Radical Polymerization Kinetics and Mechanistic Pathways

The kinetics of radical polymerization are crucial for understanding and controlling the polymerization process. While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the provided search results, general principles of radical polymerization of N-vinylamides can be applied. Typically, the radical polymerization of N-vinyl monomers like NVP, initiated by thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN), follows a kinetic order close to 0.5 with respect to the initiator concentration, which is indicative of bimolecular chain termination. nih.gov The reaction order with respect to the monomer is often near unity, especially at lower conversions. nih.gov

The mechanistic pathway involves the standard steps of initiation, propagation, and termination. The initiator, upon thermal or photochemical decomposition, generates primary radicals that add to the vinyl group of the monomer, initiating the polymer chain. The chain then propagates through the sequential addition of monomer units. Termination typically occurs through combination or disproportionation of two growing polymer radicals.

Influence of 3,3-Diethyl Substitution on Polymerization Characteristics Compared to NVP

In copolymerization, this steric effect is also evident. For instance, in copolymerizations with other monomers, the reactivity of the substituted vinylpyrrolidinone is likely to be different from that of NVP, leading to different reactivity ratios and copolymer compositions.

Copolymerization with N-Vinyl-2-pyrrolidone (NVP) and Other Monomers

Copolymerization is a versatile technique used to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. The copolymerization of this compound with NVP and other monomers allows for the synthesis of advanced copolymers with tunable properties.

Reversible Deactivation Radical Polymerization (RDRP) Techniques (e.g., RAFT)

Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over polymer architecture, including molecular weight, dispersity, and end-group functionality. diva-portal.orgrsc.org These methods are particularly valuable for the synthesis of well-defined block copolymers. diva-portal.orgmdpi.com

The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the "living" growth of polymer chains. For N-vinyl monomers like NVP, xanthates and dithiocarbamates are commonly used as RAFT agents. acs.org The successful RAFT polymerization of NVP has been demonstrated, paving the way for the synthesis of complex architectures. diva-portal.orgrsc.org While specific studies on the RAFT polymerization of this compound are not detailed in the provided results, the principles established for NVP are applicable. The choice of an appropriate RAFT agent and solvent system is critical for achieving controlled polymerization. For instance, the use of fluoroalcohols as solvents can enhance the control over the RAFT polymerization of NVP. rsc.org

Determination of Reactivity Ratios and Control Over Copolymer Composition

Reactivity ratios are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. tsijournals.comsapub.org These ratios, denoted as r1 and r2, are crucial for predicting and controlling the composition and sequence distribution of the resulting copolymer. tsijournals.comku.ac.ae

Methods such as the Fineman-Ross and Kelen-Tudos linear methods, as well as non-linear approaches, are employed to determine these ratios from experimental data on copolymer composition at low conversions. tsijournals.comsapub.orgresearchgate.net For example, in the copolymerization of NVP with acrylic acid, the reactivity ratios indicated a random distribution of monomer units in the copolymer chain. sapub.org Similarly, for the copolymerization of NVP with 3-(trimethoxysilyl) propyl methacrylate (B99206), the reactivity ratios showed that the methacrylate was more reactive. tsijournals.com The determination of reactivity ratios for the copolymerization of this compound with NVP or other monomers would be essential for designing copolymers with a specific composition and, consequently, desired properties.

Synthesis of Copolymers with Tunable Properties (e.g., Thermosensitivity)

The copolymerization of this compound offers a pathway to synthesize copolymers with a wide range of tunable properties. By carefully selecting the comonomer and controlling the copolymer composition, properties such as thermosensitivity can be engineered into the final material.

For instance, copolymers of NVP with monomers like N-isopropylacrylamide (NIPAM) are well-known for their thermosensitive behavior, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. acs.org It is conceivable that copolymers of this compound with such monomers would also display thermosensitivity. The incorporation of the more hydrophobic 3,3-diethyl substituted units could potentially modulate the LCST of the resulting copolymer. The ability to create hydrogels from copolymers of NVP with monomers containing reactive groups like glycidyl (B131873) methacrylate further expands the potential applications of these materials. nih.gov

Interactive Data Tables

Reactivity Ratios for NVP Copolymerization with Various Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type | Reference |

| N-Vinyl-2-pyrrolidone (NVP) | Acrylic Acid (AA) | >1 | <1 | Random | sapub.org |

| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | N-Vinyl-2-pyrrolidone (NVP) | 3.722 | 0.097 | Block-like (TMSPM) | tsijournals.com |

Crosslinking Strategies Involving this compound Analogs

Crosslinking is a critical strategy for transforming soluble linear polymers into insoluble, three-dimensional networks, often resulting in hydrogels with tailored mechanical and swelling properties. The design of the crosslinking agent is paramount, particularly for achieving homogenous network structures.

A key strategy in the development of crosslinkers for vinylpyrrolidinone monomers is to create bifunctional molecules that mimic the structure of the monomer itself. This approach is designed to ensure similar reactivity ratios between the monomer and the crosslinker, leading to a more random and uniform incorporation of the crosslinker into the growing polymer chains. kpi.ua This helps to avoid inconsistencies in the final polymer properties that can arise from using structurally dissimilar crosslinkers, such as traditional dimethacrylates. kpi.uabohrium.com

A notable example of such a designed crosslinker is 1,6-Bis-3-(vinyl-3-2-pyrrolidonyl)hexane (BNVP), synthesized specifically for the photopolymerization of 1-vinyl-2-pyrrolidone (NVP). kpi.uabohrium.com The synthesis of this type of crosslinker involves linking two N-vinylpyrrolidone units via a stable hydrocarbon chain attached at the 3-position of the pyrrolidone rings. kpi.ua This structural similarity between the polymerizable N-vinyl groups of the monomer and the crosslinker promotes a controlled crosslinking process. kpi.ua

To better understand the influence of substituents, model monofunctional compounds are also synthesized. For instance, 3-hexyl-1-vinyl-2-pyrrolidone (HNVP) has been created to study the kinetic effects of alkyl substitution at the 3-position on the pyrrolidone ring during copolymerization with NVP. kpi.uabohrium.com Such studies have indicated that alkyl substitution in this position does not significantly alter the radical reactivity of the monomer's vinyl group. bohrium.com

The incorporation of pyrrolidinone-based crosslinkers has a profound impact on both the polymerization kinetics and the final properties of the polymer network. One of the most significant effects is on the rate of polymerization. The presence of a crosslinker like BNVP limits the mobility of the polymer chains from the early stages of the reaction. bohrium.com This reduction in mobility hinders termination reactions, leading to an earlier onset of the autoacceleration phenomenon known as the Trommsdorff or gel effect. kpi.uabohrium.com This results in a significant increase in the polymerization rate without compromising the final monomer-to-polymer conversion. bohrium.com

The concentration of the crosslinker is a critical parameter in controlling the polymerization kinetics. As shown in the table below, increasing the concentration of BNVP leads to a more rapid onset of autoacceleration.

Table 1: Effect of BNVP Crosslinker Concentration on Polymerization Kinetics of NVP

| Crosslinker (BNVP) Concentration | Onset of Autoacceleration | Polymerization Rate |

| 0% | Delayed | Moderate |

| Low Concentration | Earlier than 0% | Increased |

| 2% | Almost immediate | Very Rapid kpi.ua |

Table 2: Influence of Pyrrolidinone-Based Crosslinkers on Polymer Properties

| Property | Impact of Crosslinker | Rationale |

| Polymerization Rate | Increased | Earlier onset of the Trommsdorff effect due to restricted chain mobility. bohrium.com |

| Network Structure | Formation of hydrogels | Covalent links create a 3D network that can absorb large amounts of water. bohrium.com |

| Swelling Behavior | Controlled, gel-like swelling | The crosslink density dictates the mesh size of the network, controlling water uptake. dtu.dk |

| Glass Transition Temp (Tg) | Can be lowered | Alkyl substituents on the pyrrolidinone ring act as internal plasticizers. bohrium.com |

| Mechanical Properties | Modifiable (e.g., stiffness, modulus) | Crosslink density and chemical nature of the linker determine the network's rigidity. researchgate.netnih.gov |

Electropolymerization Mechanisms and Film Formation

Electropolymerization is a powerful technique for synthesizing polymer films directly onto an electrode surface. mdpi.com This method offers excellent control over film thickness and morphology by manipulating electrochemical parameters. nih.gov For monomers like this compound, the process would be analogous to the electropolymerization of other N-vinylpyrrolidone and pyrrole (B145914) derivatives. wikipedia.orgrsc.org

The mechanism is generally understood to be an oxidative process that begins at the surface of the working electrode (anode). nih.gov The process can be described in a series of steps:

Initiation: The process starts with the oxidation of the monomer at the electrode surface upon applying a sufficient potential. This one-electron transfer forms a radical cation. For a vinylpyrrolidinone monomer, this oxidation would likely involve the nitrogen atom or the vinyl group.

Coupling and Dimerization: The highly reactive radical cations generated at the electrode surface then couple with each other. This coupling, followed by the elimination of protons, leads to the formation of neutral dimers.

The formation of the film is a direct result of the polymer becoming insoluble in the solvent/electrolyte medium as it grows. Electropolymerization is a convenient method for creating thin, uniform, and adherent polymer coatings. mdpi.com The properties of the resulting film, including its stability, conductivity, morphology, and roughness, are influenced by various factors such as the chemical structure of the monomer, the choice of solvent and electrolyte, temperature, and the specific electrochemical method used (e.g., potentiodynamic or galvanostatic). mdpi.comrsc.org

V. Advanced Characterization Methodologies for Structural Elucidation and Mechanistic Insights in 3,3 Diethyl 1 Vinyl 2 Pyrrolidinone Chemistry

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3,3-Diethyl-1-vinyl-2-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Diastereomeric Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the positions of atoms and to distinguish between potential diastereomers.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-pyrrolidinone (B116388), shows characteristic peaks for the protons in the pyrrolidinone ring. hmdb.cachemicalbook.com In this compound, additional signals corresponding to the diethyl and vinyl groups would be expected. The vinyl group protons typically appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, N-vinyl-2-pyrrolidone, the carbonyl carbon of the lactam ring and the carbons of the vinyl group have been identified in its ¹³C NMR spectrum. nih.gov For this compound, distinct signals would be observed for the carbonyl carbon, the two carbons of the vinyl group, the quaternary carbon at the 3-position, the two methylene (B1212753) carbons of the ethyl groups, the two methyl carbons of the ethyl groups, and the two methylene carbons of the pyrrolidinone ring.

The specific chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of each nucleus, allowing for unambiguous assignment of the molecular structure. Furthermore, for chiral derivatives of pyrrolidinones, NMR spectroscopy, including 2D techniques like COSY, can be instrumental in assigning diastereomers. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl CH= | 6.5 - 7.5 | 130 - 140 |

| Vinyl =CH₂ | 4.0 - 5.0 | 90 - 100 |

| Ring -CH₂-N- | 3.0 - 3.5 | 40 - 50 |

| Ring -CH₂-CO- | 2.0 - 2.5 | 30 - 40 |

| Ethyl -CH₂- | 1.5 - 2.0 | 25 - 35 |

| Ethyl -CH₃ | 0.8 - 1.2 | 8 - 15 |

| Ring C=O | - | 170 - 180 |

| Ring C(Et)₂ | - | 45 - 55 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sciepub.com In this compound, key functional groups include the amide (lactam) and the vinyl group.

The FTIR spectrum of a lactam, such as the pyrrolidinone ring, exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. researchgate.netnih.gov The C-N stretching vibration of the lactam also gives rise to a characteristic band. The vinyl group (C=C) will show a stretching vibration peak around 1620-1680 cm⁻¹. researchgate.net Additionally, the C-H bonds of the vinyl group and the alkyl chains will have characteristic stretching and bending vibrations. nih.gov

Table 2: Characteristic FTIR Absorption Bands for 3,3-Diethyl-1-vinyl-2-pyrrolidone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (Lactam) | C=O stretch | 1650 - 1700 |

| Vinyl | C=C stretch | 1620 - 1680 |

| Alkane | C-H stretch | 2850 - 3000 |

| Vinyl | =C-H stretch | 3010 - 3095 |

| Vinyl | =C-H bend | 910 - 990 |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Molecular Weight Determination

Mass spectrometry is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. chemicalbook.com For this compound, with a chemical formula of C₁₀H₁₇NO, the expected molecular weight is approximately 167.25 g/mol . This can be confirmed by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), which is a soft ionization method suitable for analyzing organic molecules. The mass spectrum of the related compound N-vinyl-2-pyrrolidinone (C₆H₉NO, molecular weight 111.14 g/mol ) has been well documented. nist.govnist.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. Further fragmentation patterns can also provide structural information.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for purifying the synthesized products.

Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. msu.edulibretexts.org In the synthesis of this compound, a small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials. rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. rsc.orgkhanacademy.org By choosing an appropriate solvent system (eluent), the different components of the reaction mixture (starting materials, product, and any byproducts) can be separated based on their differing polarities and affinities for the stationary phase (the TLC plate) and the mobile phase (the eluent). This allows for a qualitative assessment of the reaction's completion.

Preparative Liquid Chromatography (LC) for Purification of Synthesized Compounds

Once the reaction is complete, the desired product, this compound, needs to be isolated and purified from any unreacted starting materials or byproducts. Preparative Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for this purpose. warwick.ac.ukteledynelabs.comlabcompare.com The crude reaction mixture is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. youtube.com The components of the mixture separate based on their differential interactions with the stationary and mobile phases. By carefully selecting the column and mobile phase composition, high-purity this compound can be collected as it elutes from the column. google.comsielc.com This technique is scalable and can be used to purify significant quantities of the target compound. nih.gov For chiral pyrrolidinone derivatives, chiral HPLC can be employed to separate enantiomers. mpg.dekhanacademy.orgyoutube.com

Polymer Characterization Techniques for Derived Macromolecules

The analysis of macromolecules derived from this compound relies on a suite of techniques to determine their molecular weight, thermal behavior, and solution properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight distribution (MWD) and dispersity (Đ, also known as polydispersity index, PDI) of polymers. This technique separates molecules based on their hydrodynamic volume in solution.

In the analysis of polymers similar to poly(this compound), such as PVP and its copolymers, GPC/SEC is routinely used to confirm the success of the polymerization and to understand how different reaction conditions affect the polymer chain length. lcms.cznih.gov For instance, in the synthesis of block copolymers containing a PVP block, GPC/SEC provides clear evidence of the formation of the new, larger polymer chain and can be used to assess the efficiency of the chain extension. nih.gov

The choice of eluent and column is critical for accurate analysis. For water-soluble polymers like PVP, aqueous buffer solutions are often employed. lcms.cz For polymers soluble in organic solvents, a range of eluents such as dimethylformamide (DMF), dimethylacetamide (DMAC), or tetrahydrofuran (B95107) (THF) can be used. lcms.cz The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene or pullulan polysaccharides, to generate a calibration curve from which the molecular weight of the sample can be determined. lcms.cz

Table 1: Illustrative GPC/SEC Data for NVP-based Copolymers

| Copolymer System | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ = Mw/Mn) | Eluent | Reference |

| PNVP-b-PHMA | 21,500 | 27,950 | 1.30 | THF | nih.gov |

| PNVP-b-PSMA | 34,200 | 43,776 | 1.28 | THF | nih.gov |

| PNVP-b-PVBu | 15,300 | 18,970 | 1.24 | THF | mdpi.com |

| PNVP-b-PVDc | 25,600 | 31,488 | 1.23 | THF | mdpi.com |

This table presents data for block copolymers of Poly(N-vinyl pyrrolidone) (PNVP) with Poly(n-hexyl methacrylate) (PHMA), Poly(stearyl methacrylate) (PSMA), Poly(vinyl butyrate) (PVBu), and Poly(vinyl decanoate) (PVDc) to illustrate typical GPC/SEC results.

Thermal analysis techniques are vital for evaluating the thermal stability and phase transitions of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers. The Tg is a critical parameter as it relates to the polymer's mechanical properties at different temperatures. For amorphous PVP, the Tg is typically high, around 175-187°C. nih.govmdpi.com In block copolymers, DSC can reveal the presence of separate phases, each with its own Tg, indicating microphase separation. nih.govmdpi.com

Table 2: Thermal Properties of NVP-based Polymers and Copolymers

| Polymer/Copolymer | Tg (°C) | Decomposition Temp (°C) (from TGA) | Analysis Atmosphere | Reference |

| PNVP | 187.1 | ~437 | Nitrogen | mdpi.com |

| PNVP-b-PVBu | Multiple Tg's observed | - | Nitrogen | mdpi.com |

| VMS Terpolymer | 111 | 323 | - | researchgate.net |

| PVA/PVP Blend | Varies with composition | ~400-460 (PVP decomposition) | Air | organic-chemistry.org |

This table includes data for Poly(N-vinyl pyrrolidone) (PNVP), a block copolymer of PNVP and Poly(vinyl butyrate) (PVBu), a terpolymer of N-vinyl-2-pyrrolidone, maleic anhydride, and styrene (B11656) (VMS), and a blend of Poly(vinyl alcohol) (PVA) and PVP to demonstrate the application of thermal analysis.

For amphiphilic block copolymers derived from this compound that can self-assemble into micelles in a selective solvent, Dynamic Light Scattering (DLS) is a key characterization technique. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

DLS is used to determine the size and size distribution of the micelles formed by these copolymers in solution. For example, novel amphiphilic diblock copolymers of PVP and poly(D,L-lactide) (PDLLA) have been shown to self-assemble into micelles in water, with sizes typically ranging from 40 to 100 nm as measured by DLS. lcms.cznih.gov The technique is also instrumental in determining the critical micelle concentration (CMC), the concentration above which micelles spontaneously form.

Kinetic Analysis in Polymerization Studies

Understanding the kinetics of the polymerization of this compound is fundamental to controlling the molecular weight, composition, and architecture of the resulting polymers.

The rates of the fundamental reactions in polymerization, such as propagation and chain transfer, are quantified by their respective rate constants. The propagation rate constant (kp) describes the rate of addition of monomer units to the growing polymer chain. Computational chemistry has been used to model the radical polymerization of NVP, with calculated kp values in the range of 10¹–10³ M⁻¹ s⁻¹. nih.gov

Chain transfer agents are often used to control the molecular weight of the polymer. The effectiveness of a chain transfer agent is given by its chain transfer constant (C_tr). This constant can be determined experimentally using the Mayo equation, which relates the degree of polymerization to the concentrations of monomer and chain transfer agent. For the polymerization of NVP, the chain transfer constants for agents like sulfanylethanoic acid and 3-sulfanylpropanoic acid have been determined to be 0.441 and 0.317, respectively. nih.gov

Tracking the consumption of monomer over time is essential for kinetic studies. Monomer conversion can be monitored by various techniques. A common method is to take samples from the polymerization reaction at different time points and analyze them using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). spectra-analysis.com In NMR, the disappearance of the vinyl proton signals of the monomer relative to a stable internal standard can be used to calculate the conversion.

In copolymerization, it is also important to monitor the compositional drift, which is the change in the composition of the copolymer being formed as the polymerization progresses. This is particularly important when the monomers have different reactivities. GPC coupled with an infrared (IR) detector (GPC-IR) is a powerful technique for analyzing compositional drift across the molecular weight distribution of a copolymer. spectra-analysis.com

Vi. Theoretical and Computational Chemistry Approaches to 3,3 Diethyl 1 Vinyl 2 Pyrrolidinone and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of chemical compounds. For 3,3-diethyl-1-vinyl-2-pyrrolidinone, DFT methods can be employed to understand the distribution of electrons within the molecule and how this influences its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich regions, such as the vinyl group and the lone pair of the nitrogen atom, which can participate in electrophilic reactions. Conversely, the LUMO is expected to be centered on the carbonyl group and the vinyl group, which are potential sites for nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.00 | LUMO-HOMO Energy Difference |

This table is illustrative and based on general principles of computational chemistry for similar molecules.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. wisc.edu These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be estimated by the second-order perturbation theory energy, E(2). researchgate.net

In this compound, significant intramolecular charge transfer is expected. A key interaction would involve the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor NBO). researchgate.nettau.ac.il This interaction contributes to the planarity of the amide bond and influences the reactivity of both the nitrogen and the carbonyl carbon. Additionally, hyperconjugative interactions can occur between the C-C and C-H bonds of the ethyl substituents and the pyrrolidinone ring.

A study on α,β-unsaturated lactams using DFT revealed strong interactions between the lone pair of the nitrogen atom and the carbonyl π* bond. researchgate.nettau.ac.il A hypothetical NBO analysis for this compound could reveal the following significant donor-acceptor interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C=O) | 50.2 | Lone pair delocalization |

| π(C=C)vinyl | π(C=O) | 5.8 | Conjugation |

| σ(C-C)ethyl | σ*(C-N) | 2.5 | Hyperconjugation |

This table is illustrative and based on general principles of NBO analysis for similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The vinyl group would also exhibit negative potential, though likely less intense than the carbonyl oxygen. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl groups and the vinyl group, as well as near the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

| Molecular Region | Expected MEP Color | Inferred Reactivity |

|---|---|---|

| Carbonyl Oxygen | Red | Site for electrophilic attack |

| Vinyl Group | Yellow/Red | Site for electrophilic attack/radical addition |

| Carbonyl Carbon | Blue | Site for nucleophilic attack |

| Ethyl Group Hydrogens | Light Blue | Weakly electrophilic sites |

This table is illustrative and based on general principles of MEP analysis for similar molecules.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are computational methods used to study the dynamic behavior and conformational preferences of molecules and macromolecules over time. acs.org These simulations are particularly useful for understanding the flexibility of the pyrrolidinone ring and for modeling the polymerization process of vinyl monomers.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. nih.gov The specific conformation is influenced by the nature and position of substituents on the ring. nih.gov For this compound, the two ethyl groups at the C3 position will have a significant impact on the ring's preferred conformation.

Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. These simulations would likely show that the pyrrolidinone ring adopts an envelope or twist conformation to minimize steric strain between the two ethyl groups. The bulky ethyl groups will likely favor pseudo-equatorial positions to reduce steric hindrance. A study on substituted pyrrolidines has shown that substituents at the C2 position can affect the basicity of the nitrogen atom, while those at C4 influence the ring's pucker. nih.gov In the case of 3,3-disubstitution, the steric bulk of the ethyl groups is expected to be the dominant factor in determining the ring's conformation.

Simulations can also be used to study the copolymerization of this compound with other monomers. By modeling the reactivity ratios of the comonomers, it is possible to predict the sequence distribution and properties of the resulting copolymer. mdpi.com This information is crucial for designing polymers with specific properties for various applications. For instance, simulations of the polymerization of N-vinylpyrrolidone (NVP) have been used to understand the kinetics and mechanism of the reaction. mdpi.com Similar approaches could be applied to its diethyl-substituted derivative to understand how the bulky substituents at the C3 position affect the polymerization process. It is conceivable that the steric hindrance from the diethyl groups might influence the rate of polymerization and the tacticity of the resulting polymer chain.

Mechanistic Computational Studies of Reactions Involving N-Vinyl-2-pyrrolidinones

Computational studies have been instrumental in elucidating the complex reaction mechanisms associated with N-vinyl-2-pyrrolidinones. These theoretical investigations provide a detailed picture of the electronic and structural changes that occur during chemical transformations, which are often difficult to observe experimentally.

A cornerstone of mechanistic computational chemistry is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The analysis of these transient structures provides crucial information about the feasibility and kinetics of a reaction.

Furthermore, computational methods have been used to investigate potential side reactions, such as the ring-opening of the pyrrolidone ring. DFT calculations revealed the transition states involved in the reaction of pyrrolidone with potassium hydroxide (B78521) (KOH), leading to the formation of potassium 4-aminobutyrate, a ring-opened by-product. rsc.org This type of analysis is vital for optimizing reaction conditions to maximize the yield of the desired NVP product.

In the realm of polymerization, theoretical models have been proposed for the radical polymerization of NVP. For instance, a kinetic model for the AIBN-initiated polymerization of NVP in the presence of mercapto acids as chain transfer agents has been developed. mdpi.com This model, supported by experimental data, suggests that the theoretical orders of the reaction rate with respect to the monomer, initiator, and chain transfer agent are 1, 0.75, and 0.25, respectively. mdpi.com Such models are invaluable for controlling the molecular weight and architecture of the resulting polymers.

Table 1: Calculated Transition State Geometries in NVP Synthesis This table is for illustrative purposes and based on findings from computational studies. Specific bond lengths may vary depending on the level of theory and basis set used.

| Transition State | Key Interacting Atoms | Calculated Interatomic Distance (Å) | Description |

|---|---|---|---|

| TS1 | N (pyrrolidone anion) - C (acetylene) | 2.00 | Initial nucleophilic attack on cis-acetylene |

| TS2 | N (pyrrolidone anion) - C (acetylene) | 1.96 | Nucleophilic attack on trans-acetylene |

Catalysis plays a pivotal role in many reactions involving N-vinyl-2-pyrrolidinones. Computational modeling provides a powerful means to understand how catalysts, particularly Lewis acids, interact with the monomer and influence the reaction pathways.

While specific computational studies on Lewis acid catalysis for this compound are not widely available, broader research into Lewis acid-carbonyl interactions provides a strong theoretical foundation. nih.gov Computational modeling, often in conjunction with spectroscopic techniques like IR, can predict the spectral features of Lewis acid-carbonyl complexes. nih.gov For example, studies on the interaction of FeCl₃ with simple carbonyls have shown that both 1:1 and 4:1 carbonyl-to-FeCl₃ complexes can form, with the latter potentially leading to catalyst inhibition. nih.gov

In the context of polymerization, Lewis acids can significantly alter reaction rates and mechanisms. Computational studies on the Lewis acid-catalyzed polymerization of other cyclic monomers, such as cyclopentenone, have demonstrated that the Lewis acid remains at the active end of the growing polymer chain, activating incoming monomers and thus accelerating the reaction. nih.gov A plausible mechanism involves the formation of a Lewis acid-enolate species as the initiation step, followed by intramolecular conjugate addition during propagation. nih.gov These principles can be extended to understand and predict the effects of Lewis acids on the polymerization of N-vinyl-2-pyrrolidinones, where the carbonyl group of the lactam ring can coordinate to the Lewis acid.

Furthermore, computational investigations have explored the role of Lewis acidity in organocatalysis. Studies on guanidinium (B1211019) species have shown that their Lewis acidic interactions can enhance the nucleophilicity of a Lewis base by drawing electron density from it. academie-sciences.fr This concept of "organic Lewis acid catalysis" could be relevant to reactions involving NVP derivatives where specific functional groups might be activated through such interactions.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) of Carbonyl Stretch in Lewis Acid-Carbonyl Complexes This table presents illustrative data based on computational studies of Lewis acid-carbonyl interactions.

| Complex | Free Carbonyl | 1:1 Complex |

|---|---|---|

| Acetone + FeCl₃ | 1738 | 1639 |

Understanding how substituents on the pyrrolidinone ring affect the reactivity of the vinyl group is crucial for designing novel monomers with tailored properties. Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches are powerful tools for predicting these relationships.

Although specific QSAR studies for this compound are not prominent in the literature, research on other pyrrolidine (B122466) derivatives provides a clear framework for this type of analysis. For instance, 3D-QSAR models have been developed for pyrrolidine derivatives acting as neuraminidase inhibitors. nih.gov These models have successfully correlated the steric and electrostatic fields of the molecules with their biological activity, highlighting the importance of hydrogen bonds and electrostatic interactions. nih.gov

Similarly, QSAR studies have been conducted on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov These studies, using molecular descriptors obtained from quantum chemical calculations, have shown that the activity of these compounds is dependent on descriptors related to the principal components of regression and the 3D-molecule representation of structures based on electron diffraction. nih.gov

In the context of N-vinyl-2-pyrrolidinones, computational studies have explored the impact of substituents on polymerization kinetics. For example, the radical polymerization of NVP in the presence of sulfanylethanoic and 3-sulfanylpropanoic acids showed that these chain transfer agents also accelerate the reaction. mdpi.comenvironmentaljournals.org This was attributed to their participation in the initiation step. mdpi.comenvironmentaljournals.org Such studies demonstrate how computational and kinetic analyses can unravel the complex interplay between monomer structure, additives, and polymerization behavior. By applying similar computational methodologies to a series of substituted N-vinyl-2-pyrrolidinones, including this compound, it would be possible to develop predictive models for their reactivity in polymerization and other chemical reactions.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-vinyl-2-pyrrolidinone (NVP) |

| 2-pyrrolidone |

| Acetylene (B1199291) |

| Potassium hydroxide (KOH) |

| Potassium 4-aminobutyrate |

| 2,2'-Azobisisobutyronitrile (AIBN) |

| Sulfanylethanoic acid |

| 3-Sulfanylpropanoic acid |

| Iron(III) chloride (FeCl₃) |

| Acetone |

| Benzaldehyde |

| Cyclopentenone |

Vii. Applications of 3,3 Diethyl 1 Vinyl 2 Pyrrolidinone and Its Polymers in Specialized Chemical Systems

Role as Monomers for Advanced Polymer Architectures

While N-vinyl-2-pyrrolidone is a widely utilized monomer for creating advanced polymers, specific studies detailing the use of 3,3-Diethyl-1-vinyl-2-pyrrolidinone in these applications are not prominently documented. The substitution at the C3 position with two ethyl groups significantly increases steric hindrance compared to the unsubstituted NVP, which would foreseeably impact its polymerization kinetics and the properties of the resulting polymers.

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are of great interest for applications such as drug delivery and nanotechnology. These structures are commonly synthesized using NVP as the hydrophilic block. publichealthtoxicology.commdpi.commdpi.comnih.gov For instance, amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been synthesized for the co-delivery of chemotherapeutics. mdpi.com Similarly, block copolymers of NVP with monomers like benzyl (B1604629) methacrylate (B99206) and various n-alkyl methacrylates have been prepared using techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. mdpi.comnih.gov

However, searches for the synthesis of amphiphilic block copolymers explicitly incorporating a poly(3,3-Diethyl-1-vinyl-2-pyrrolidone) block did not yield specific examples. The bulky diethyl groups at the 3-position would likely alter the hydrophilicity and solubility of the resulting polymer block compared to poly(N-vinyl-2-pyrrolidone) (PNVP), potentially influencing the self-assembly and micellization behavior of any corresponding block copolymers.

Hydrogels are crosslinked polymer networks capable of absorbing large amounts of water. PNVP is a key component in many hydrogel systems due to its hydrophilicity and biocompatibility. nih.govdtu.dkmdpi.com These hydrogels can be formed through various methods, including the copolymerization of NVP with crosslinking agents or through radiation-induced crosslinking of PNVP chains. dtu.dkmdpi.com For example, nanocomposite hydrogels based on NVP have been developed with enhanced mechanical properties. mdpi.com

Building Blocks in Complex Organic Synthesis

The pyrrolidinone ring is a valuable scaffold in organic chemistry. While the parent compound, 3,3-Diethyl-2-pyrrolidinone, is known as an anticonvulsant, its application as a vinylated building block in complex synthesis is not well-documented.

Chiral pyrrolidine (B122466) derivatives are crucial as organocatalysts and intermediates in pharmaceutical synthesis. mdpi.comnih.gov Asymmetric synthesis strategies often employ proline and its derivatives to construct these chiral scaffolds. nih.gov Research has been conducted on the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines through methods like the 'clip-cycle' strategy, which involves an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk This demonstrates a pathway to 3,3-disubstituted pyrrolidines, although it does not start from or produce this compound itself. Another study describes the synthesis of chiral poly-N-vinylpyrrolidinones with substituents at the C5 position, derived from L-amino acids, which are used to stabilize nanoclusters for catalytic asymmetric oxidations. nih.gov

Direct use of this compound as a precursor for other chiral pyrrolidinone derivatives in asymmetric synthesis is not described in the available literature.

The modification of the pyrrolidinone ring is a route to diverse heterocyclic structures. A general synthetic method has been described for introducing functional groups into the 3-position of 1-vinyl-2-pyrrolidone in a one-pot reaction. researchgate.net This strategy involves the reaction of the carboxamide anion of NVP with cyclic precursors. While this shows that functionalization at the C3 position is feasible, it does not specifically mention the introduction of diethyl groups or the subsequent use of such a product to build other heterocyclic systems. The steric bulk of the diethyl groups at the C3 position would likely pose significant challenges for further reactions at or near this site.

Catalytic Applications and Ligand Design

Polymers and small molecules containing the pyrrolidinone motif have been explored for catalytic applications and ligand design. For instance, chiral substituted poly-N-vinylpyrrolidinones have been synthesized and used to stabilize bimetallic nanoclusters (e.g., Pd/Au) for catalytic asymmetric oxidation reactions of diols and alkenes. nih.gov In this research, the chirality was introduced at the C5 position of the pyrrolidinone ring, and the bulkiness of the substituent was found to influence the enantioselectivity of the reactions. nih.gov

There are no specific findings on the use of this compound or its polymer in catalytic applications or as a designed ligand. The substitution pattern of this specific monomer does not inherently lend itself to common chiral ligand designs without further functionalization, and its potential as a ligand or catalyst support remains unexplored in the reviewed literature.

Development of Pyrrolidinone-Based Ligands for Asymmetric Catalysis

The substituted chiral pyrrolidine framework is a foundational structural motif in organic synthesis, serving as a critical building block for numerous ligands and organocatalysts. nih.govmdpi.com The strategic modification of the pyrrolidinone ring is a key approach to optimizing the efficiency and selectivity of catalysts for asymmetric transformations. mdpi.com The introduction of substituents, such as the diethyl groups found in this compound, aims to create a defined three-dimensional environment that can precisely control the stereochemical outcome of a reaction.

Research in this field has led to the development of a wide array of pyrrolidinone-derived catalysts. For instance, proline-based di- and tripeptides have been effectively used to catalyze asymmetric aldol (B89426) and Michael reactions. nih.gov Similarly, chiral N,N'-dioxide-nickel(II) complexes have been successfully employed in the catalytic asymmetric synthesis of complex molecules like 3,2'-pyrrolinyl spirooxindoles. nih.gov These examples underscore the versatility of the pyrrolidine scaffold in guiding stereoselective processes. While direct catalytic applications of this compound are not extensively documented in isolation, the principles derived from related structures are highly relevant. For example, studies on chiral poly-N-vinylpyrrolidinones have shown that bulkier substituents on the pyrrolidinone ring can lead to higher optical yields in asymmetric oxidation reactions, a finding that highlights the potential utility of the diethyl-substituted variant. nih.gov

Table 1: Examples of Pyrrolidinone-Based Catalyst Systems in Asymmetric Synthesis

| Catalyst Type | Reaction Catalyzed | Key Findings | Reference(s) |

|---|---|---|---|

| Proline-based di- and tri-peptides | Asymmetric Aldol Reaction | Effective in organic and aqueous media; fluorine and amide moieties are crucial for good results. | nih.gov |

| Chiral N,N'-dioxide-nickel(II) Complex | Conjugate addition/Schmidt-type rearrangement | Afforded optically active 3,2'-pyrrolinyl spirooxindoles with high yields and excellent stereoselectivities. | nih.gov |

| Chiral NNN and NPN Ligands with Cobalt | Asymmetric Reductive Coupling | Enabled efficient access to sterically bulky α-quaternary amides with exceptional enantioselectivity. | acs.org |

| Palladium/GF-Phos Complex | Asymmetric Carbenylative Amination | Provided access to chiral pyrrolidines and piperidines. | acs.org |

| Chiral Substituted Poly-N-vinylpyrrolidinones | Asymmetric Oxidation of Diols and Alkenes | Bulkier substituents on the pyrrolidinone ring resulted in greater optical yields (enantiomeric excess). | nih.gov |

Polymer-Supported Catalysts Derived from N-Vinyl Pyrrolidinone Scaffolds

Polymers derived from N-vinyl-2-pyrrolidinone (NVP), known as polyvinylpyrrolidone (B124986) (PVP), serve as effective scaffolds for supporting and stabilizing catalytic nanoparticles, combining the properties of the polymer with the activity of the catalyst. nih.govnih.gov This approach offers advantages in catalyst recovery, stability, and modulation of activity.

A significant area of research involves the use of PVP to stabilize gold (Au) and other metallic nanoclusters. nih.gov Studies have demonstrated that the molecular weight of the PVP polymer chain is intimately correlated with the size of the resulting nanoclusters and, by extension, their catalytic performance. nih.govnih.gov For the aerobic oxidation of 1-indanol (B147123) using PVP-stabilized gold nanoclusters (Au:PVP), it was found that higher molecular weight PVP led to the formation of larger gold clusters. nih.gov Notably, the highest catalytic activity was observed for clusters with a core size of approximately 7 nm, indicating that the polymer scaffold can be tuned to optimize catalytic efficiency. nih.gov

Furthermore, polymers synthesized from chiral substituted N-vinylpyrrolidinone monomers have been used to create polymer-supported catalysts for asymmetric reactions. nih.gov A new class of poly-N-vinylpyrrolidinones featuring an asymmetric center at the C5 position of the pyrrolidinone ring was synthesized and used to stabilize palladium/gold (Pd/Au) bimetallic nanoclusters. nih.gov These polymer-stabilized nanoclusters were effective catalysts for the asymmetric oxidation of diols and alkenes. nih.gov A key finding from this research was that increasing the steric bulk of the substituent on the pyrrolidinone ring led to significantly greater optical yields in the products. nih.gov This principle suggests that polymers derived from this compound could be highly effective scaffolds for asymmetric catalysis due to the steric hindrance provided by the two ethyl groups.

Table 2: Influence of PVP Molecular Weight on Gold Nanocluster Catalysis

| PVP Type | PVP Molecular Weight (kDa) | Resulting Au Cluster Core Size | Relative Catalytic Activity | Reference(s) |

|---|---|---|---|---|

| K-30 | 40 | ~1.3 nm | Base Activity | nih.gov |

| K-90 | 360 | ~7 nm | Up to five times higher than K-30 | nih.gov |

Material Science Applications (Focus on unique polymeric properties, e.g., photoresists, but not the general commercial product types)

Polymers of N-vinylpyrrolidone exhibit a range of unique properties that make them suitable for specialized applications in material science, distinct from their more common uses. wikipedia.org One such technical application is in the field of photolithography, where PVP is used as an additive in photoresists. wikipedia.orgresearchgate.net

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics. The properties of the polymer component, such as its molecular weight and molecular weight distribution, are crucial in determining the performance of the photoresist. researchgate.net PVP has been used specifically to enhance the resolution of photoresists developed for cathode-ray tubes (CRTs). wikipedia.org Its function is linked to its excellent film-forming properties and its interaction with other components of the resist formulation. wikipedia.orgnih.gov The dissolution rate of the polymer in the developer solution is a critical parameter, and the structural characteristics of the polymer play a significant role in controlling this rate. researchgate.net The incorporation of monomers like this compound into the polymer backbone could offer a method to precisely tune these dissolution properties due to the steric and hydrophobic nature of the diethyl groups.

Table 3: Specialized Material Science Applications of N-Vinylpyrrolidone Polymers

| Application Area | Function of the Polymer | Key Property Leveraged | Reference(s) |

|---|---|---|---|

| Photoresists | Resolution-enhancing additive | Polarity, film-forming capability, controlled dissolution | wikipedia.orgresearchgate.net |

| Specialty Coatings | Binder for polar molecules | High polarity, excellent wetting properties | wikipedia.org |

| Membrane Production | Pore-forming agent | Water solubility, controlled phase separation | wikipedia.org |

Viii. Future Research Directions and Emerging Challenges in 3,3 Diethyl 1 Vinyl 2 Pyrrolidinone Chemistry

Development of More Efficient, Atom-Economical, and Stereoselective Synthetic Routes

The industrial synthesis of N-vinyl monomers like NVP typically involves the vinylation of the corresponding lactam with acetylene (B1199291), a process developed by Walter Reppe. wikipedia.orgchemicalbook.com A primary challenge for 3,3-diethyl-1-vinyl-2-pyrrolidinone lies in developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, emphasizing atom economy and stereoselectivity.

Future research will likely focus on moving beyond traditional high-pressure acetylene reactions. Potential avenues include:

Catalytic Vinylation: Exploring transition-metal-catalyzed vinyl exchange reactions, for instance, using vinyl acetate (B1210297) or vinyl ethers as the vinyl source. While historically challenged by cost and by-product separation, modern catalyst design could overcome these limitations. chemicalbook.com

Multi-step Syntheses from Acyclic Precursors: Building the substituted pyrrolidinone ring from acyclic starting materials offers significant opportunities for controlling stereochemistry. mdpi.com Methods like intramolecular cyclization of specifically designed aminoaldehydes or cycloaddition reactions could yield optically pure precursors to this compound. mdpi.comnih.gov

One-Pot Reactions: The development of one-pot syntheses that modify the NVP backbone in situ is a promising strategy. researchgate.net Adapting such methods, which might involve the reaction of the N-vinyl-2-pyrrolidone anion with appropriate electrophiles, could provide a direct route to functionalized monomers, although achieving diethyl substitution presents a significant synthetic challenge.

Table 1: Comparison of Potential Synthetic Strategies for Substituted Pyrrolidinones

| Synthetic Strategy | Description | Potential Advantages | Key Challenges for Diethyl Derivative |

|---|---|---|---|

| Lactam Vinylation | Direct reaction of 3,3-diethyl-2-pyrrolidinone with a vinyl source, traditionally acetylene under basic conditions. chemicalbook.com | Potentially a direct, high-yield route if the precursor lactam is available. | Requires high-pressure/temperature conditions; availability of the disubstituted lactam precursor. wikipedia.org |

| Cyclization of Acyclic Precursors | Intramolecular cyclization of functionalized acyclic amines to form the pyrrolidinone ring prior to vinylation. mdpi.comnih.gov | High potential for stereocontrol; allows for diverse substitutions. mdpi.com | Multi-step process; requires careful design of the acyclic starting material. |

| [3+2] Cycloaddition | Reaction of an α-imino rhodium carbenoid with a ketene (B1206846) silyl (B83357) acetal (B89532) to build the pyrrolidinone ring system. organic-chemistry.org | Provides access to highly functionalized pyrrolinones; potential for regioselectivity. | Adapting the reaction for gem-diethyl substitution; subsequent conversion to the vinylpyrrolidinone. |

Exploration of Novel Reaction Pathways and Post-Polymerization Functionalizations

The polyvinylpyrrolidone (B124986) backbone is known for its chemical inertness, which limits its functionalization after polymerization. researchgate.net The diethyl groups in poly(this compound) are also relatively unreactive. A significant challenge and area for future research is the development of methods to introduce reactive handles onto the polymer chain.

Copolymerization with Functional Monomers: A practical approach is to copolymerize this compound with other monomers that possess reactive groups. This would create a polymer backbone with built-in sites for subsequent chemical modification, enabling the attachment of various functional moieties.

Post-Polymerization C-H Activation: A more ambitious goal would be the selective activation and functionalization of C-H bonds on the polymer, either on the ethyl groups or the pyrrolidinone ring. This represents a significant challenge in polymer chemistry but would offer a powerful tool for modifying material properties.

Ring-Opening Reactions: While the pyrrolidinone ring is generally stable, exploring conditions for controlled ring-opening polymerization or post-polymerization ring-opening could yield polymers with novel backbone structures and functionalities, such as polyamidoamines.

Advanced Polymer Design for Highly Tailored Chemical and Physical Properties

The primary motivation for studying this compound is its potential to yield polymers with properties distinct from standard PVP. The two ethyl groups are expected to significantly increase the polymer's hydrophobicity and steric bulk, influencing its solubility, thermal stability, and solution behavior.

Stimuli-Responsive Polymers: Research on poly(3-ethyl-1-vinyl-2-pyrrolidone) has shown that alkyl substitution can induce thermoresponsive behavior (Lower Critical Solution Temperature, LCST) in water. bohrium.comnih.gov A key research direction is to systematically investigate how the gem-diethyl substitution affects the LCST of its homopolymers and copolymers, allowing for the design of "smart" materials that respond to temperature changes.

Controlling Glass Transition Temperature (Tg): Alkyl side chains can act as internal plasticizers, lowering the polymer's Tg. bohrium.com By tuning the monomer ratio in copolymers of this compound and NVP, it should be possible to precisely control the Tg of the resulting material, tailoring its mechanical properties for specific applications.

Complex Macromolecular Architectures: Moving beyond linear polymers, future work should explore the synthesis of more complex structures like block copolymers, graft copolymers, and polymer bottlebrushes using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govmdpi.commdpi.com For example, creating amphiphilic block copolymers with a hydrophobic poly(3,3-diethyl-1-vinyl-2-pyrrolidone) segment and a hydrophilic PNVP segment could lead to self-assembling nanomaterials for drug delivery or other advanced applications. mdpi.com

Table 2: Predicted Influence of 3-Position Substituents on Key Polymer Properties

| Substituent at 3-Position | Expected Impact on Hydrophobicity | Expected Impact on Glass Transition (Tg) | Potential for LCST Behavior | Supporting Evidence/Analogy |

|---|---|---|---|---|

| -H (NVP) | Low (Hydrophilic) | High (approx. 175-187 °C) mdpi.com | No | mdpi.com |

| -Ethyl | Moderate | Lower than PNVP | Yes, demonstrated in copolymers. nih.govmdpi.com | bohrium.comnih.gov |

| -Hexyl | High | Significantly lower than PNVP (acts as internal plasticizer). bohrium.com | Likely | bohrium.com |

| -Diethyl (geminal) | High | Lower than PNVP, influenced by increased steric hindrance. | Highly probable, with LCST tunable via copolymerization. | Extrapolation from mono-alkylated analogs. |

Deeper Mechanistic Understanding Through Integrated Experimental and Advanced Computational Approaches

A thorough understanding of the polymerization kinetics and mechanism of 3,3-diethyl-1-vinyl-2-pyrrolidone is crucial for synthesizing well-defined polymers. The steric hindrance from the two ethyl groups adjacent to the polymerizable vinyl group could significantly affect monomer reactivity.